
1-Nonyne, 1-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nonyne, 1-chloro- is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond The molecular formula for 1-Nonyne, 1-chloro- is C9H15Cl, indicating it has nine carbon atoms, fifteen hydrogen atoms, and one chlorine atom
Vorbereitungsmethoden
The synthesis of 1-Nonyne, 1-chloro- typically involves organic chemistry techniques. One common method is the dehydrohalogenation of 1,2-dihaloalkanes using a strong base such as sodium amide (NaNH2) or potassium hydroxide (KOH). This reaction leads to the formation of an alkyne by eliminating a molecule of hydrogen halide (HX) from the dihaloalkane, resulting in a triple bond between two carbon atoms .
Analyse Chemischer Reaktionen
1-Nonyne, 1-chloro- undergoes various types of chemical reactions due to the presence of the carbon-carbon triple bond and the chlorine atom. Some common reactions include:
Hydrogenation: Addition of hydrogen to the triple bond to form an alkane.
Halogenation: Addition of halogens (e.g., chlorine, bromine) to the triple bond.
Hydration: Addition of water to the triple bond to form an alcohol.
Substitution: Replacement of the chlorine atom with other functional groups.
Common reagents used in these reactions include hydrogen gas (H2) for hydrogenation, halogens (Cl2, Br2) for halogenation, and water (H2O) for hydration. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Nonyne, 1-chloro- has various applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methods .
Wirkmechanismus
The mechanism of action of 1-Nonyne, 1-chloro- involves its reactivity due to the carbon-carbon triple bond and the chlorine atom. The triple bond is electron-rich and can act as a nucleophile, while the chlorine atom can be a leaving group in substitution reactions. These properties allow 1-Nonyne, 1-chloro- to participate in various chemical transformations, targeting different molecular pathways .
Vergleich Mit ähnlichen Verbindungen
1-Nonyne, 1-chloro- can be compared with other alkynes and haloalkanes. Similar compounds include:
1-Octyne: An alkyne with eight carbon atoms.
1-Decyne: An alkyne with ten carbon atoms.
1-Chlorooctane: A haloalkane with eight carbon atoms and one chlorine atom.
1-Chlorodecane: A haloalkane with ten carbon atoms and one chlorine atom.
The uniqueness of 1-Nonyne, 1-chloro- lies in its combination of a carbon-carbon triple bond and a chlorine atom, which imparts specific reactivity and makes it useful for various synthetic applications .
Eigenschaften
CAS-Nummer |
90722-14-8 |
|---|---|
Molekularformel |
C9H15Cl |
Molekulargewicht |
158.67 g/mol |
IUPAC-Name |
1-chloronon-1-yne |
InChI |
InChI=1S/C9H15Cl/c1-2-3-4-5-6-7-8-9-10/h2-7H2,1H3 |
InChI-Schlüssel |
RPARUSNHNBLGLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC#CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


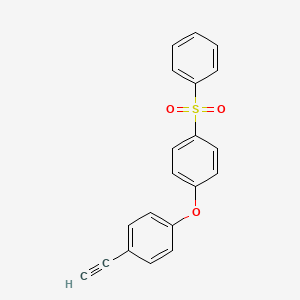
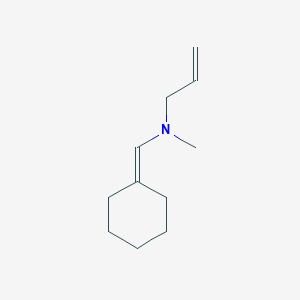
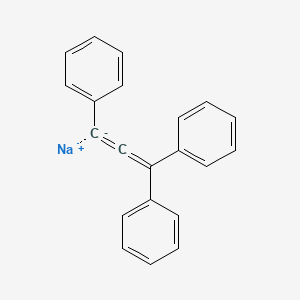
![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)
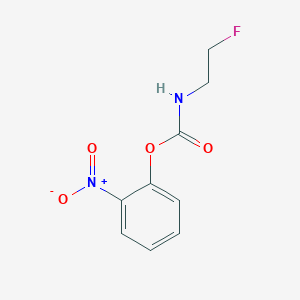
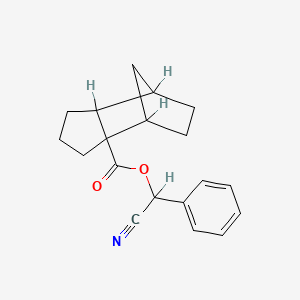
![3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole](/img/structure/B14362224.png)
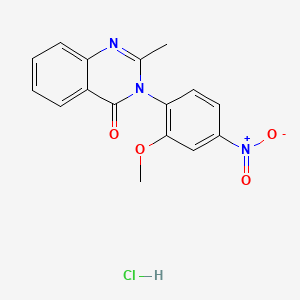
![1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene](/img/structure/B14362232.png)
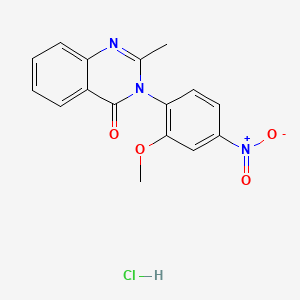
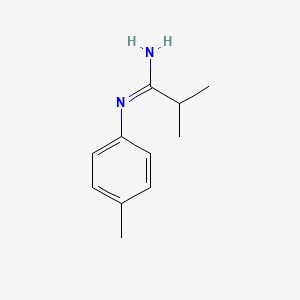
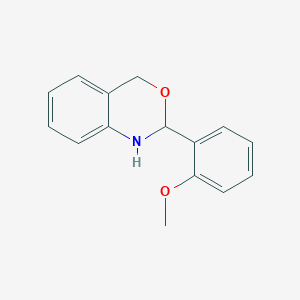
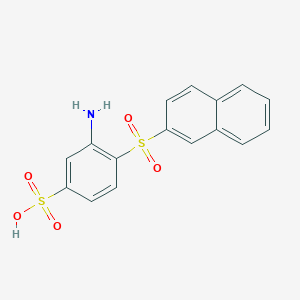
![Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate](/img/structure/B14362265.png)
